molecular formula C7H16ClN B1431257 3-(Propan-2-yl)pyrrolidine hydrochloride CAS No. 1384429-21-3

3-(Propan-2-yl)pyrrolidine hydrochloride

Cat. No. B1431257
M. Wt: 149.66 g/mol
InChI Key: HMXLFEQWPFPEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPPH and is a synthetic stimulant of the pyrrolidine class. IPPH is structurally similar to methylphenidate (Ritalin) and is believed to have similar effects on the central nervous system. In

Scientific Research Applications

1. General Information “3-(Propan-2-yl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1384429-21-3 and a molecular weight of 149.66 . It is a pale-yellow to yellow-brown solid .

2. Relevance in Drug Discovery The pyrrolidine ring, which is a part of “3-(Propan-2-yl)pyrrolidine hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

3. Methods of Application The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

4. Results or Outcomes One of the outcomes of using pyrrolidine in drug discovery is the development of a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer .

1. Stereochemistry in Drug Discovery Replacing a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives . These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

2. Development of a Potent PARP Inhibitor A compound named “2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide” was discovered, which is a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer . This compound contains a pyrrolidine ring, similar to “3-(Propan-2-yl)pyrrolidine hydrochloride”.

1. Stereochemistry in Drug Discovery Replacing a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives . These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

2. Development of a Potent PARP Inhibitor A compound named “2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide” was discovered, which is a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer . This compound contains a pyrrolidine ring, similar to “3-(Propan-2-yl)pyrrolidine hydrochloride”.

properties

IUPAC Name

3-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXLFEQWPFPEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347619
Record name 3-Isopropylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)pyrrolidine hydrochloride

CAS RN

1384429-21-3
Record name 3-Isopropylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 3
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 4
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 5
3-(Propan-2-yl)pyrrolidine hydrochloride
Reactant of Route 6
3-(Propan-2-yl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.